

Introduction: The Strategic Importance of 8-Fluoroquinolin-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **8-Fluoroquinolin-2-amine**

Cat. No.: **B1444018**

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8-Fluoroquinolin-2-amine is a heterocyclic aromatic amine belonging to the quinoline family. Its structure is distinguished by a fluorine atom at the 8-position and an amine group at the 2-position of the quinoline ring system. This specific substitution pattern imparts unique chemical properties that make it a highly valuable intermediate in organic synthesis.^[1] The strategic placement of the fluorine atom can significantly modulate the physicochemical properties of derivative compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets. The amine group serves as a versatile synthetic handle for constructing more complex molecular architectures.

Consequently, **8-Fluoroquinolin-2-amine** is frequently employed as a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.^[1] Its primary applications are found in medicinal chemistry and pharmaceutical development, where it serves as a scaffold for creating novel therapeutic agents, particularly in areas like targeted cancer therapy research.^[2]

Physicochemical Properties and Characterization

The identity and purity of **8-Fluoroquinolin-2-amine** are confirmed through a combination of spectroscopic and physical data. While specific data can vary slightly by supplier, the core characteristics remain consistent.

Property	Value	Source
CAS Number	1342095-20-8	[2] [3]
Molecular Formula	C ₉ H ₇ FN ₂	[1] [3]
Molecular Weight	162.17 g/mol	[3]
Appearance	Typically a white to off-white powder	[2]
Synonyms	8-Fluoro-2-aminquinoline, 8-Fluoroquinolin-2-ylamine	[1]

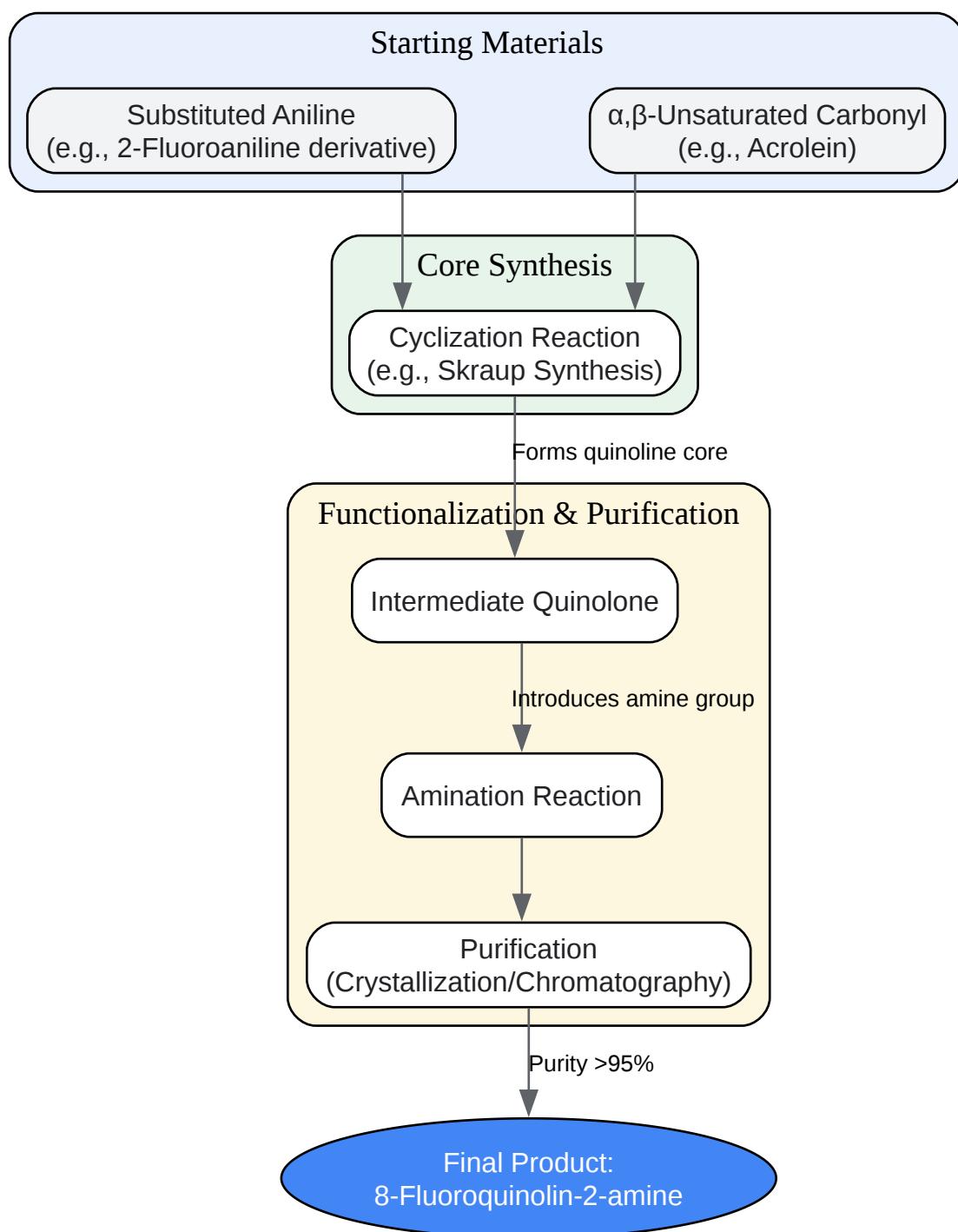
Structural Influence on Reactivity: The quinoline core is an electron-deficient aromatic system. The amine group at the 2-position is a strong electron-donating group, activating the ring towards certain electrophilic substitutions and providing a nucleophilic site for further functionalization. Conversely, the fluorine atom at the 8-position is an electron-withdrawing group that can influence the acidity of nearby protons and the overall electronic distribution of the molecule, thereby affecting its reactivity and potential for intermolecular interactions in drug-receptor binding.

Spectroscopic Characterization: Standard analytical techniques are employed to verify the structure and purity of the compound. While a specific, published spectrum for this exact molecule is not readily available in the provided search results, characterization would rely on:

- ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of protons and carbons in the molecule. The spectra of quinoline derivatives are well-documented and serve as a reference.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Mass Spectrometry (MS): To confirm the molecular weight by identifying the molecular ion peak (m/z).[\[7\]](#)
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches from the amine group and C-F stretches.[\[4\]](#)[\[5\]](#)

Synthesis and Reaction Pathways

The synthesis of substituted quinolines like **8-Fluoroquinolin-2-amine** typically follows established methodologies in heterocyclic chemistry. While the exact proprietary synthesis used by commercial suppliers may vary, general methods such as the Skraup or Friedländer syntheses are common for creating the core quinoline ring system, followed by functional group manipulations to introduce the amine and fluorine moieties.^[8] The diagram below illustrates a generalized workflow for producing functionalized quinoline derivatives.



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Caption: Generalized synthetic workflow for substituted quinolines.

Applications in Drug Discovery

8-Fluoroquinolin-2-amine is a valuable building block primarily due to the established biological activity of the quinoline scaffold. Quinoline derivatives are known to possess a wide range of pharmacological properties, including antibacterial, anticancer, and neuroprotective activities.[8][9]

- Kinase Inhibitors: The fluorinated quinoline amine scaffold is noted for its ability to improve binding affinity to various protein kinases, making it a key component in the development of targeted cancer therapies.[2]
- Histone Deacetylase (HDAC) Inhibitors: While not a direct match, the related 6-fluoroquinolin-2-yl moiety is a core component of CHR-3996, a potent and selective Class I HDAC inhibitor that has undergone clinical investigation.[9][10][11] This highlights the utility of the fluoro-amino-quinoline scaffold in designing enzyme inhibitors.
- Antimicrobial Agents: The core quinoline structure is foundational to many antimicrobial and antifungal compounds.[8] Derivatives of **8-Fluoroquinolin-2-amine** can be explored for the development of novel anti-infective agents.[2]
- GPCR Ligands: The broader 8-hydroxyquinoline scaffold (a related structure) has been identified as a novel blocker for the Histamine H₂ receptor, demonstrating the potential of quinoline derivatives to interact with G-protein coupled receptors.[12]

Commercial Availability and Supplier Analysis

8-Fluoroquinolin-2-amine is commercially available from several specialized chemical suppliers who cater to the research and development sector. When sourcing this material, it is crucial to consider purity, available quantities, and the quality of documentation provided.

Supplier	Product Number	Purity	Available Quantities	CAS Number
ChemUniverse	P88437	95%	250 mg	1342095-20-8[3]
ChemShuttle	-	High Purity	Custom/Scalable	1342095-20-8[2]
ProcessPointChemicals	-	High Purity	kg, lb	-[1]
Cenmed Enterprises	C007B-524330	-	-	-[13]
CP Lab Safety	-	95%	100 mg (for 3-amino and 7-amino isomers)	-[14][15]

Note: Data is compiled from publicly available supplier information. Researchers should always request a specific Certificate of Analysis (CoA) for their purchased lot.

Experimental Protocols: Safety, Handling, and Quality Control

As a Senior Application Scientist, I cannot overstate the importance of a rigorous, self-validating protocol for handling and qualifying incoming chemical reagents. The integrity of your experimental data depends on the quality of your starting materials.

Safety and Handling

8-Fluoroquinolin-2-amine is classified as an irritant.[1] Handling should be guided by established safety protocols for chemical reagents.

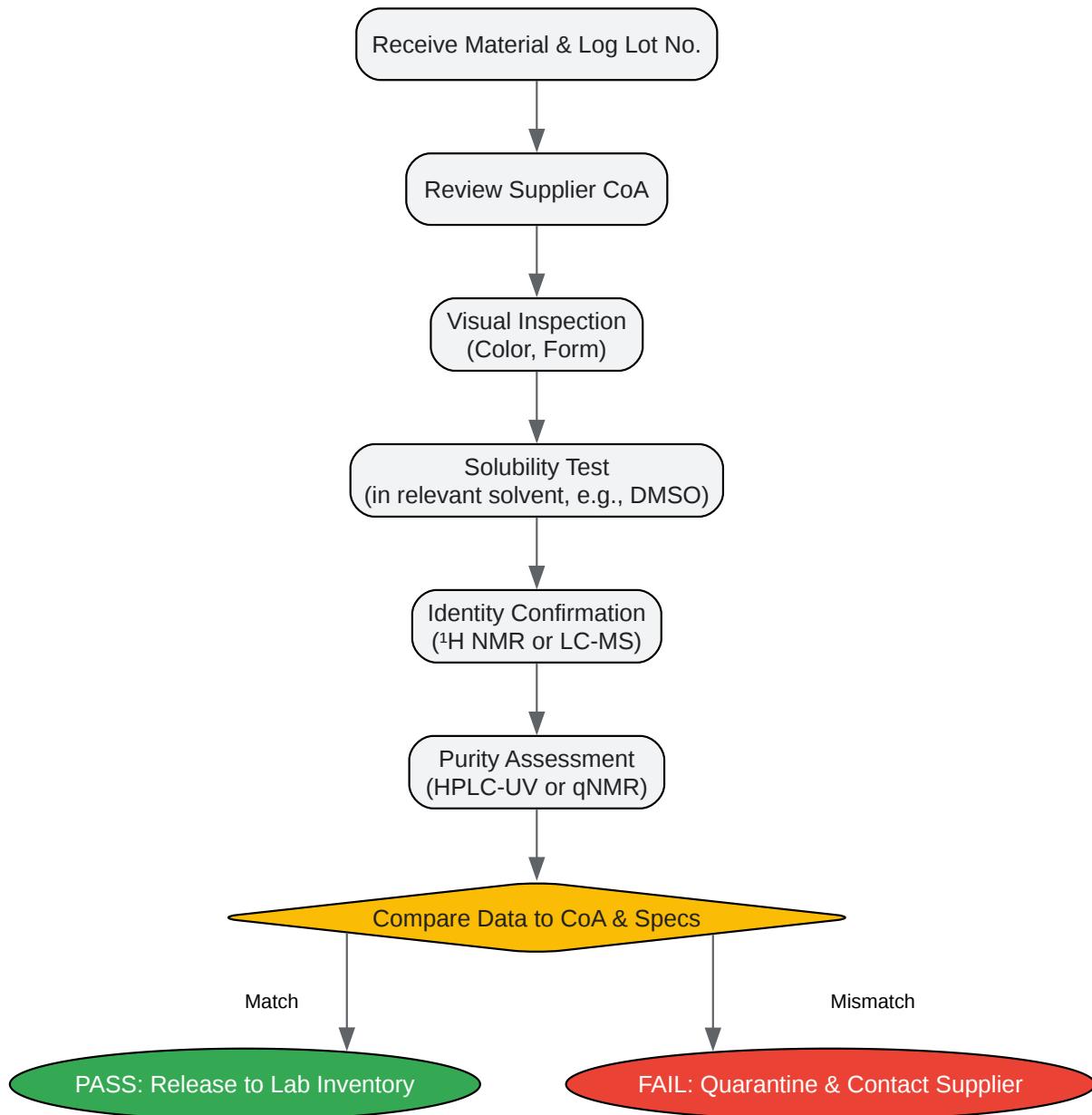
- **Engineering Controls:** Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[16][17] Ensure that an eyewash station and safety shower are readily accessible.[17]
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses with side-shields or

goggles.[16][18]

- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. [16] For long-term stability, storage under an inert atmosphere is recommended to prevent degradation.[16] Proper storage may also require temperatures below 10°C in a dry environment.[2]
- Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[16]
- Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[16][17]

Incoming Material Quality Control (QC) Workflow

This workflow ensures that the material received from a supplier meets the required specifications for your research.



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Caption: A self-validating QC workflow for incoming reagents.

Step-by-Step QC Protocol:

- Documentation Review: Upon receipt, immediately log the material's lot number. Scrutinize the supplier's Certificate of Analysis (CoA) for reported purity, identity confirmation data (e.g., NMR, MS), and date of analysis.
- Visual Inspection: Check that the material's appearance (e.g., off-white powder) and physical form match the description.^[2] Note any discoloration or clumps, which could indicate degradation or moisture.
- Solubility Test: Prepare a stock solution in a common research solvent like DMSO. The material should dissolve completely at the expected concentration. Any insolubility may indicate impurities.
- Identity Confirmation:
 - Primary Method (^1H NMR): Acquire a proton NMR spectrum of the sample. Compare the resulting spectrum to a reference spectrum or theoretical chemical shifts. The presence and pattern of peaks corresponding to the aromatic and amine protons are key identifiers.
 - Alternative (LC-MS): If NMR is unavailable, use Liquid Chromatography-Mass Spectrometry to confirm the correct molecular weight.
- Purity Assessment (HPLC): Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector. A high-purity sample should show one major peak with an area percentage corresponding to the supplier's claim (e.g., >95%).

This validation process ensures that any experimental anomalies are not due to substandard starting material, thereby strengthening the trustworthiness and reproducibility of your research.

Conclusion

8-Fluoroquinolin-2-amine is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials science. Its unique electronic and structural properties provide a robust scaffold for developing next-generation compounds. For the researcher, a comprehensive understanding of its properties, safe handling procedures, and a stringent approach to quality control are paramount. By adhering to the principles and protocols outlined in this guide, scientists can confidently leverage the synthetic potential of **8-Fluoroquinolin-2-amine** to drive their discovery programs forward.

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- To cite this document: BenchChem. [Introduction: The Strategic Importance of 8-Fluoroquinolin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at:

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